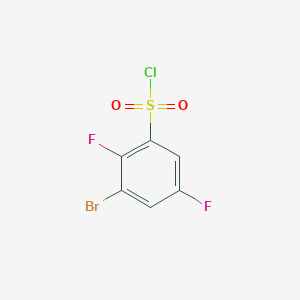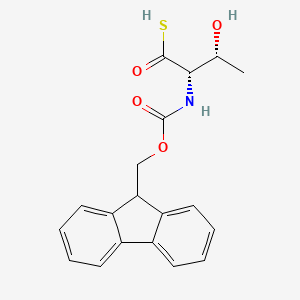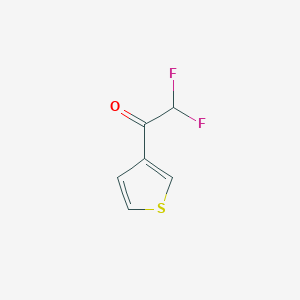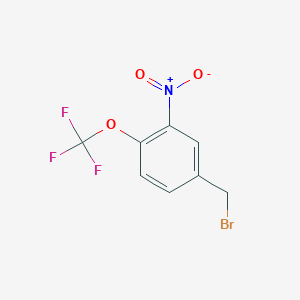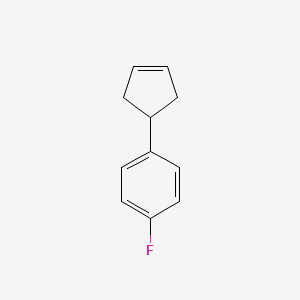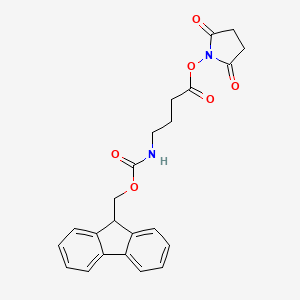![molecular formula C20H28 B12850895 1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tetraenylidene side chain: This step involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Isomerization to achieve the (Z) configuration: This can be done using specific catalysts or under thermal conditions to ensure the correct geometric isomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Allylic alcohols, ethers, and amines.
科学研究应用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
作用机制
The mechanism by which (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can include signal transduction pathways, metabolic enzymes, and cellular receptors.
相似化合物的比较
Similar Compounds
- (E)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene
- (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohexane
- (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-2-ene
Uniqueness
The unique structure of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene, particularly the (Z) configuration and the presence of multiple conjugated double bonds, distinguishes it from similar compounds. This configuration can lead to different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C20H28 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
(6Z)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14+ |
InChI 键 |
FWNRILWHNGFAIN-SSHGZYQJSA-N |
手性 SMILES |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/C=C)(C)C |
规范 SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



